molecular formula C7H11NO3 B043710 (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate CAS No. 120134-00-1

(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate

Cat. No. B043710
CAS RN: 120134-00-1
M. Wt: 157.17 g/mol
InChI Key: FFWVNFXQTMTMJC-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, also known as MDOC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MDOC is a heterocyclic compound that belongs to the oxazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is not fully understood. However, it has been suggested that (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate may exert its antimicrobial and antifungal activities by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and cell wall components. In addition, (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its broad spectrum of biological activities. (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities, making it a versatile compound for various applications. However, one of the limitations of using (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including bacterial and fungal infections, cancer, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the development of novel synthesis methods and analogs of (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate may lead to the discovery of compounds with improved biological activities and pharmacokinetic properties.

Synthesis Methods

The synthesis of (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the reaction between methyl 2-oxo-4-phenylbutanoate and 2,3-dimethyl-2,3-dihydrofuran in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition and subsequent cyclization to form the oxazole ring. The product is then purified by column chromatography to obtain pure (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate.

Scientific Research Applications

(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It also exhibits antifungal activity against Candida albicans and Aspergillus niger. In addition, (4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

CAS RN

120134-00-1

Product Name

(4S,5S)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl (4S,5S)-4,5-dimethyl-5H-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C7H11NO3/c1-5-7(2,6(9)10-3)8-4-11-5/h4-5H,1-3H3/t5-,7-/m0/s1

InChI Key

FFWVNFXQTMTMJC-FSPLSTOPSA-N

Isomeric SMILES

C[C@H]1[C@@](N=CO1)(C)C(=O)OC

SMILES

CC1C(N=CO1)(C)C(=O)OC

Canonical SMILES

CC1C(N=CO1)(C)C(=O)OC

synonyms

4-Oxazolecarboxylicacid,4,5-dihydro-4,5-dimethyl-,methylester,(4S-cis)-

Origin of Product

United States

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